molecular formula C26H24O13 B591353 Erigoster B CAS No. 849777-61-3

Erigoster B

Cat. No.: B591353
CAS No.: 849777-61-3
M. Wt: 544.465
InChI Key: NIILNOCOQHUXGJ-RHASTKNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Erigoster B involves the extraction from the herb Erigeron breviscapus. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The herb is cultivated under controlled conditions to optimize the yield of this compound. The extraction process is then scaled up, and advanced purification techniques are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Erigoster B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core hydroxycinnamate structure. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Properties

IUPAC Name

3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O13/c27-15-5-1-13(9-17(15)29)3-7-21(31)36-12-20-24-23(33)19(11-26(38-20,39-24)25(34)35)37-22(32)8-4-14-2-6-16(28)18(30)10-14/h1-10,19-20,23-24,27-30,33H,11-12H2,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIILNOCOQHUXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(OC1(O2)C(=O)O)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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